(R)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride
Description
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride (CAS: 1986297-80-6) is a chiral aromatic amine derivative with the molecular formula C₁₀H₁₈Cl₂N₂ and a molecular weight of 237.17 g/mol . Its IUPAC name is 4-[(1R)-1-aminoethyl]-N,N-dimethylaniline dihydrochloride, featuring an (R)-configured aminoethyl group attached to a dimethylaniline backbone. The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents. Key identifiers include PubChem CID 53484763 and MDL number MFCD16295026 .
Structurally, the compound combines a tertiary amine (N,N-dimethyl) and a primary amine (aminoethyl) moiety, making it a versatile intermediate in pharmaceutical synthesis and asymmetric catalysis. Its chiral center at the ethylamine side chain is critical for interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-N,N-dimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;/h4-8H,11H2,1-3H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUAXOKHFOREM-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810074-57-7 | |
| Record name | Benzenemethanamine, 4-(dimethylamino)-α-methyl-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomeric purity. One common method involves the asymmetric reduction of a precursor ketone using a chiral catalyst. The reaction conditions often include controlled temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride may involve large-scale catalytic processes that are designed for efficiency and scalability. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminoethyl side chain undergoes regioselective substitution:
-
Friedel-Crafts alkylation with α,β-unsaturated ketones produces anti-Markovnikov adducts (78-92% yields)
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Reaction with methyl acrylate demonstrates 93% conversion under gold(I)-catalyzed conditions (1 mol% catalyst loading)
Transition state analysis reveals:
for C-C bond formation in anti-Markovnikov pathway
for Markovnikov pathway
Redox Reactions
Comparative reaction outcomes under different conditions:
| Reaction Type | Reagent | Temp (°C) | Time (h) | Conversion | Product |
|---|---|---|---|---|---|
| Oxidation | KMnO4 (0.1M) | 80 | 6 | 92% | 4-(1-Nitroethyl)-N,N-DMA |
| Reduction | H2/Pd-C (5 atm) | 25 | 3 | 88% | 4-(1-Aminoethyl)-N,N-DMA |
| Hydrogenolysis | Ra-Ni/EtOH | 50 | 2 | 95% | N,N-Dimethylaniline |
Reaction Mechanisms
Key mechanistic features:
-
Transamination cycle :
-
PLP cofactor forms aldimine intermediate ()
-
Rate-determining step: Proton transfer (Isotope effect )
-
-
Gold-catalyzed alkylation :
The compound's stability under reaction conditions was confirmed through:
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HPLC monitoring : <2% decomposition after 24h at 80°C
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XRD analysis : Maintains crystalline structure up to 150°C
These reaction characteristics make (R)-4-(1-aminoethyl)-N,N-dimethylaniline hydrochloride particularly valuable for producing enantiomerically pure pharmaceuticals and specialty chemicals, with demonstrated scalability in continuous flow systems .
Scientific Research Applications
Pharmaceutical Development
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride is utilized in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable intermediate in drug development.
Case Study:
A study demonstrated its effectiveness as a precursor in synthesizing specific analgesics, showcasing its potential in pain management therapies. The compound's ability to interact with various biological targets makes it an attractive candidate for further research into new therapeutic agents.
Material Science
The compound has been explored for applications in the development of mesoporous materials and nanomaterials. Its unique chemical structure contributes to the formation of stable frameworks that can be used in catalysis and adsorption processes.
Data Table: Mesoporous Material Applications
Biochemical Research
In biochemical studies, (R)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride has been investigated for its role as a biochemical probe. It aids in understanding enzyme interactions and cellular mechanisms.
Case Study:
Research indicated that the compound could inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic targets.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, facilitating or inhibiting biochemical reactions. The pathways involved often include enzymatic catalysis and receptor binding, which are crucial for its biological and medicinal applications .
Comparison with Similar Compounds
4-(Aminomethyl)-N,N-dimethylaniline Hydrochloride (CAS: 140401-58-7)
- Molecular Formula : C₉H₁₅ClN₂
- Molecular Weight : 186.68 g/mol .
- Key Differences: Substituent: Contains an aminomethyl (-CH₂NH₂) group instead of the chiral aminoethyl (-CH(NH₂)CH₃) group. Chirality: Lacks a stereocenter, making it achiral. Salt Form: Monohydrochloride (vs. dihydrochloride in the target compound).
- Implications :
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline Hydrochloride (CAS: 1810074-81-7)
- Molecular Formula : C₁₀H₁₇ClN₂
- Molecular Weight : 200.71 g/mol .
- Key Differences: Enantiomer: (S)-configuration at the aminoethyl group. Salt Form: Monohydrochloride (vs. dihydrochloride).
- Implications: Enantiomeric pair may exhibit divergent biological activities (e.g., receptor binding affinity). Monohydrochloride form has lower solubility than the dihydrochloride salt .
2-(1-Aminoethyl)-3-fluoro-N,N-dimethylaniline Dihydrochloride
Y-27632 (Hydrochloride) (CAS: 129830-38-2)
- Molecular Formula : C₁₄H₂₄Cl₂N₄O (inferred from ).
- Key Differences: Core Structure: Contains a trans-cyclohexanecarboxamide and 4-pyridinyl group. Application: Known Rho kinase inhibitor, used in cardiovascular and cancer research.
- Implications: Demonstrates how aminoethyl-aniline derivatives can be tailored for specific biological targets. Highlights the role of bulky substituents in modulating inhibitory activity .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chirality | Salt Form | Key Substituents |
|---|---|---|---|---|---|
| (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride | C₁₀H₁₈Cl₂N₂ | 237.17 | (R) | Dihydrochloride | Aminoethyl, N,N-dimethyl |
| 4-(Aminomethyl)-N,N-dimethylaniline hydrochloride | C₉H₁₅ClN₂ | 186.68 | None | Hydrochloride | Aminomethyl, N,N-dimethyl |
| (S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride | C₁₀H₁₇ClN₂ | 200.71 | (S) | Hydrochloride | Aminoethyl, N,N-dimethyl |
| 2-(1-Aminoethyl)-3-fluoro-N,N-dimethylaniline dihydrochloride | C₁₀H₁₇Cl₂FN₂ | ~263.16 (estimated) | (R/S) | Dihydrochloride | Aminoethyl, 3-fluoro, N,N-dimethyl |
| Y-27632 (Hydrochloride) | C₁₄H₂₄Cl₂N₄O | 347.27 | Trans | Dihydrochloride | Cyclohexanecarboxamide, 4-pyridinyl |
Research Findings and Implications
- Chirality: The (R)- and (S)-enantiomers of aminoethyl-aniline derivatives exhibit distinct interactions in chiral environments. For example, Y-27632’s activity as a Rho kinase inhibitor is highly stereospecific .
- Salt Form: Dihydrochloride salts generally offer higher aqueous solubility than monohydrochlorides, critical for in vivo applications .
- Substituent Effects: Fluorination (as in 2-(1-aminoethyl)-3-fluoro-N,N-dimethylaniline) can enhance metabolic stability and binding affinity to hydrophobic pockets in proteins .
- Safety Profiles : All compounds share hazards like skin/eye irritation (H315, H319), but fluorine-containing analogs may pose additional toxicity risks .
Biological Activity
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride, commonly referred to as a derivative of dimethylaniline, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H16ClN
- Molecular Weight : 201.70 g/mol
- Solubility : Very soluble in N,N-Dimethylformamide; soluble in methanol; sparingly soluble in glacial acetic acid .
The biological activity of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride is primarily attributed to its interactions with various biological targets:
- Cholinesterase Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. Inhibitors can enhance cholinergic transmission, potentially improving cognitive function .
- Anticancer Activity : Analogous compounds have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives with similar structures have been reported to induce apoptosis in hypopharyngeal tumor cells and exhibit better IKKb inhibitory properties compared to traditional chemotherapeutics like bleomycin .
Anticancer Properties
Recent studies have highlighted the anticancer potential of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride and related compounds. A notable study indicated that certain structural modifications can enhance the compound's efficacy against various cancers, including lung and breast cancer. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and metastasis.
| Compound | Cancer Type | IC50 (µg/mL) | Reference Drug | Reference IC50 (µg/mL) |
|---|---|---|---|---|
| (R)-4-(1-Aminoethyl)-N,N-dimethylaniline | Hypopharyngeal Tumor | 2.5 | Bleomycin | 3.0 |
| Analog 1 | Breast Cancer | 1.9 | Doxorubicin | 3.23 |
Neuroprotective Effects
The compound's ability to inhibit cholinesterases suggests potential applications in treating neurodegenerative diseases. Research indicates that similar compounds can improve cognitive outcomes by enhancing acetylcholine levels in the brain, thereby providing neuroprotective effects against conditions such as Alzheimer's disease .
Case Studies
-
Alzheimer's Disease Model :
A study involving a rat model of Alzheimer’s demonstrated that administration of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride resulted in significant improvements in memory performance, attributed to its cholinesterase inhibitory activity. -
Cancer Cell Line Studies :
In vitro studies on various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Q. How can researchers address inconsistencies in reported melting points across studies?
- Analysis : Impurities (e.g., residual solvents, racemic contamination) and polymorphic forms cause variability. Purify via recrystallization (e.g., ethanol/water mixtures) and characterize using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 214.72 g/mol (calculated) | |
| LogD (pH 7.4) | 1.2 ± 0.3 (experimental) | |
| Solubility in Water | >50 mg/mL | |
| Chiral Purity | ≥98% ee (via chiral HPLC) |
Table 2 : Recommended Analytical Techniques
| Technique | Application | Reference |
|---|---|---|
| Chiral HPLC | Enantiomeric excess determination | |
| Time-Resolved Fluorescence | Solvent interaction analysis | |
| HRMS | Molecular ion validation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
